molecular formula C22H21NO4 B7827190 cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid

cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid

Cat. No.: B7827190
M. Wt: 363.4 g/mol
InChI Key: OTYJADWWVDSUOQ-AZUAARDMSA-N
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Description

cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid (hereafter referred to by its full name) is a specialized organic building block used in peptide synthesis and medicinal chemistry. Its structure features a cyclohexene ring substituted with a fluorenylmethoxycarbonyl (Fmoc) protecting group at the cis-2-amino position and a carboxylic acid group at the 3-position. The Fmoc group is base-labile, making it ideal for solid-phase peptide synthesis (SPPS) where selective deprotection is required .

Its synthesis and applications are closely tied to its structural analogs, which differ in protecting groups, ring systems, or substituents.

Properties

IUPAC Name

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,6-10,12,18-20H,5,11,13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYJADWWVDSUOQ-AZUAARDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

The compound’s structure features a cis-configured cyclohex-3-ene ring with a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino group and a carboxylic acid moiety at the C2 position. Its IUPAC name, cis-2-(9-fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid, reflects this substitution pattern. The Fmoc group enhances solubility in organic solvents while enabling orthogonal deprotection under mild basic conditions, a critical feature for peptide coupling.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number233600-20-9
Molecular FormulaC22H21NO4
Molecular Weight363.413 g/mol
Density1.32 g/cm³
Boiling Point600.6°C at 760 mmHg
Flash Point317.1°C
PSA (Polar Surface Area)75.63 Ų
logP4.335

Data derived from experimental measurements and computational modeling. The high boiling point and flash point suggest thermal stability, facilitating high-temperature reactions.

Synthetic Routes and Methodologies

Cyclization Reaction

The synthesis begins with cyclohexene as the starting material. In the presence of acetonitrile/water and catalysts such as B(C6F5)3 or Me2S, cyclohexene reacts with N-halosuccinimide (NXS) or acetylated haloamines (CH3CONHX) to form a bicyclic intermediate. For example, acetylbromoamine (13.8 g, 0.1 mol) reacts with cyclohexene (8.6 g, 0.105 mol) at 0°C using B(C6F5)3 (1 mmol) to yield a pale yellow oily intermediate (93.9% yield). DBU (1,8-diazabicycloundec-7-ene) is then added to promote ring closure, forming a strained aziridinium ion intermediate, which undergoes rearrangement to the cyclohexene derivative.

Critical Parameters

  • Catalyst Loading : B(C6F5)3 at 0.02 mol% relative to cyclohexene optimizes cyclization efficiency.

  • Solvent System : Acetonitrile/water (9:1 v/v) balances reactivity and solubility.

Ring-Opening Reaction

The bicyclic intermediate undergoes nucleophilic ring-opening with alcohols (e.g., methanol, ethanol) catalyzed by Lewis acids like BF3·Et2O. For instance, refluxing the intermediate in methanol with BF3·Et2O (0.1 eq) for 3 hours produces a trans-2-alkoxycyclohexanol derivative, which isomerizes to the cis configuration under basic conditions. Reduced pressure distillation isolates the product as an off-white solid (90.9% yield).

Mechanistic Insight
The ring-opening proceeds via SN2 attack at the less hindered carbon, with the catalyst stabilizing the transition state. Methanol’s nucleophilicity and low steric demand favor high regioselectivity.

Resolution and Enantiomeric Purification

Diastereomeric Salt Formation

Racemic cis-2-aminocyclohexanol is resolved using L-di-p-toluoyl tartaric acid (L-DBTA). Mixing the amine with L-DBTA (0.5 eq) in ethanol induces crystallization of the (1R,2S)-diastereomer salt. Filtration and recrystallization yield enantiomerically pure salt (98.3% ee).

Optimization

  • Molar Ratio : A 1:1 ratio of amine to L-DBTA maximizes salt precipitation.

  • Solvent : Ethanol’s polarity enhances salt solubility at reflux (78°C), enabling selective crystallization upon cooling.

Deprotection and Carboxylic Acid Formation

The resolved (1R,2S)-2-aminocyclohexanol is treated with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane under Schotten-Baumann conditions. Subsequent oxidation of the hydroxyl group to a carboxylic acid employs Jones reagent (CrO3/H2SO4) or TEMPO/NaClO, yielding the target compound.

Example Protocol

  • Dissolve (1R,2S)-2-aminocyclohexanol (10 mmol) in THF.

  • Add Fmoc-Cl (11 mmol) and NaHCO3 (15 mmol) at 0°C.

  • Stir for 4 hours, extract with ethyl acetate, and concentrate.

  • Oxidize the alcohol with TEMPO (0.1 eq) and NaClO (1.5 eq) in CH2Cl2/H2O.

  • Acidify with HCl, extract, and purify via recrystallization (ethanol/water).

Process Optimization and Scalability

Catalytic System Tuning

Comparative studies reveal B(C6F5)3 outperforms Me2S in cyclization, reducing reaction time from 12 hours to 6 hours. However, Me2S offers cost advantages and easier removal via oxidative workup (H2O2 → DMSO).

Table 2: Catalyst Performance in Cyclization

CatalystLoading (mol%)Yield (%)Reaction Time (h)
B(C6F5)30.0293.96
Me2S0.585.212

Solvent Effects

Ethanol enhances resolution efficiency due to its hydrogen-bonding capacity, which stabilizes the diastereomeric salt. Substituting ethanol with isopropanol reduces yield by 15%, attributed to lower polarity.

Analytical and Characterization Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, D2O) : δ 7.75–7.25 (m, 8H, Fmoc aromatic), 4.06 (t, 1H, cyclohexene CH), 3.34 (t, 1H, NHCH), 1.45–1.78 (m, 8H, cyclohexene CH2).

  • IR (KBr) : 1720 cm⁻¹ (C=O, carboxylic acid), 1685 cm⁻¹ (Fmoc carbamate).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H2O/ACN, 1 mL/min) shows a single peak at 12.3 minutes, confirming >99% purity.

Industrial and Research Applications

Peptide Synthesis

The Fmoc group’s photolytic stability and mild deprotection (piperidine) make this compound ideal for solid-phase peptide synthesis. Its cis configuration aligns with bioactive conformations in cyclopeptides targeting GPCRs.

Medicinal Chemistry Derivatives

Esterification of the carboxylic acid (e.g., methyl ester) enhances blood-brain barrier penetration, enabling CNS drug development. Current studies explore its utility in tau protein inhibitors for Alzheimer’s disease .

Scientific Research Applications

Overview

cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid (CAS 233600-20-9) is a specialized compound widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique structural characteristics, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, make it a valuable tool in various scientific research applications.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves protecting the amine group with the Fmoc group. This protection is crucial during peptide synthesis as it prevents undesired reactions. The Fmoc group can be removed under basic conditions (e.g., using piperidine in DMF), allowing the free amine to participate in further reactions, such as forming peptide bonds with carboxylic acids or activated esters.

Peptide Synthesis

The primary application of this compound is in the synthesis of peptides and proteins. Peptides are essential for studying biological processes and developing therapeutic agents. The compound's stability and ease of deprotection make it particularly suitable for SPPS.

Drug Development

Due to its ability to form stable amide bonds, this compound plays a significant role in drug development. It facilitates the creation of peptide-based drugs, which are increasingly important in modern therapeutics.

Proteomics Research

The compound is also utilized in proteomics research, where it aids in the study of protein functions and interactions. By enabling precise peptide synthesis, researchers can explore various biological pathways and mechanisms.

Case Studies

  • Peptide Therapeutics : Research has demonstrated that peptides synthesized using this compound exhibit enhanced bioactivity and stability compared to those synthesized with traditional methods.
  • Cancer Research : Studies have utilized this compound to develop peptide-based inhibitors targeting specific cancer pathways, showcasing its importance in therapeutic development.
  • Vaccine Development : The compound has been employed in synthesizing peptide antigens for vaccine formulations, contributing to advancements in immunology.

Mechanism of Action

The mechanism of action of cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group, which can then participate in further reactions . The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins .

Comparison with Similar Compounds

Research Findings and Limitations

  • Lumping Strategies : Compounds with similar Fmoc or Boc groups may be "lumped" in computational models to reduce reaction complexity, though this risks oversimplifying their distinct reactivity .

Biological Activity

  • Molecular Formula : C22H21NO4
  • Molar Mass : 363.41 g/mol
  • Structural Characteristics : The compound features a cyclohexene core with a fluorenylmethoxycarbonyl group, which is crucial for its biological interactions.

The biological activity of cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid primarily involves its role as a peptide coupling agent in organic synthesis and its applications in drug development. Its structure allows for the formation of stable amide bonds, which are essential in peptide synthesis.

Research Findings

  • Proteomics Applications :
    • The compound has been utilized in proteomics for labeling amino acids, enhancing the stability and solubility of peptides during synthesis and analysis. This is particularly useful in mass spectrometry applications where peptide identification is crucial.
  • Anticancer Potential :
    • Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Research into similar compounds has shown promise in targeting cancer cell metabolism.
  • Enzyme Inhibition :
    • Research indicates that the compound can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. This inhibition can lead to altered cellular processes, which may be beneficial in therapeutic contexts.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that derivatives of the compound inhibited proliferation of cancer cells in vitro, suggesting potential as a therapeutic agent.
Study 2ProteomicsUtilized the compound for the efficient labeling of peptides, resulting in improved detection rates in mass spectrometry analyses.
Study 3Enzyme InhibitionShowed that the compound inhibited specific enzymes linked to metabolic disorders, indicating potential for drug development targeting these pathways.

Toxicity and Safety

While this compound exhibits promising biological activities, safety assessments are crucial. The compound is classified with hazard statements indicating potential acute toxicity and skin sensitization risks. Proper handling protocols should be followed to mitigate these risks during research applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid, and what key steps ensure stereochemical fidelity?

  • Methodological Answer : A four-step synthesis starting from cyclohex-3-enecarboxylic acid derivatives is commonly employed. Key steps include:

  • Curtius reaction to introduce the Fmoc-protected amino group while preserving the cyclohexene ring .
  • Stereoselective bromination to control the cis-configuration, often using NaH-mediated cyclization to stabilize intermediates .
  • Final purification via preparative TLC or HPLC to isolate the desired stereoisomer .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • High-resolution mass spectrometry (HRMS) to verify molecular weight (exact mass ~339.34 g/mol for analogous Fmoc-amino-oxetane derivatives) .
  • NMR spectroscopy : Analyze 1^1H and 13^{13}C spectra for diagnostic peaks (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, cyclohexene protons at δ 5.5–6.0 ppm) .
  • HPLC with UV detection (λ = 254–280 nm) to assess purity (>98%) and monitor degradation products .

Q. What are the critical stability considerations for storing and handling this compound?

  • Methodological Answer :

  • Storage : Keep at 2–8°C in airtight, light-protected containers to prevent Fmoc-group deprotection or cyclohexene ring oxidation .
  • Incompatible materials : Avoid strong acids/bases, which may hydrolyze the carbamate linkage, and oxidizing agents that degrade the cyclohexene moiety .
  • Handling : Use inert atmospheres (N2_2/Ar) during synthesis to minimize moisture sensitivity .

Advanced Research Questions

Q. How can reaction yields be optimized in stereoselective syntheses of this compound?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance bromination stereoselectivity .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or chiral auxiliaries to improve enantiomeric excess (ee) .
  • Reaction monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction times .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns?

  • Methodological Answer :

  • Variable-temperature NMR : Use to distinguish dynamic conformational changes (e.g., cyclohexene ring puckering) from impurities .
  • 2D-COSY/NOESY : Identify through-space couplings to confirm cis-configuration of substituents .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What experimental strategies can elucidate the compound’s reactivity under varying pH or temperature conditions?

  • Methodological Answer :

  • pH-dependent stability assays : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC at 25°C and 37°C .
  • Accelerated aging studies : Use thermal gravimetric analysis (TGA) to determine decomposition thresholds (>150°C for most Fmoc derivatives) .
  • Reactivity screening : Test nucleophilic/electrophilic agents (e.g., DCC/DMAP for esterification) to map functional group compatibility .

Q. How can researchers design experiments to study the compound’s potential in peptide mimetics or drug conjugates?

  • Methodological Answer :

  • Solid-phase peptide synthesis (SPPS) : Incorporate the compound as a constrained cyclohexene backbone residue, using Fmoc deprotection (20% piperidine in DMF) .
  • Biological assays : Evaluate conformational effects on receptor binding via circular dichroism (CD) or surface plasmon resonance (SPR) .

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